molecular formula C29H29N3O4 B11631306 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11631306
M. Wt: 483.6 g/mol
InChI Key: GODYYLLJKNEYRM-IMVLJIQESA-N
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Description

The compound 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as hydroxyl, dimethylamino, and pyridinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the Pyrrol-2-One Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: This can be achieved through selective oxidation reactions.

    Attachment of the Dimethylamino Group: This step might involve nucleophilic substitution reactions.

    Incorporation of the Benzoate and Pyridinyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would regenerate the hydroxyl group.

Scientific Research Applications

5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its specific application. In biological systems, it might interact with specific proteins or enzymes, altering their activity. In chemical reactions, it might act as a catalyst or intermediate, facilitating the transformation of other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other compounds having similar functional groups, such as:

Uniqueness

The uniqueness of 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

(4E)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29N3O4/c1-5-15-36-24-13-10-22(16-19(24)2)27(33)25-26(21-8-11-23(12-9-21)31(3)4)32(29(35)28(25)34)18-20-7-6-14-30-17-20/h5-14,16-17,26,33H,1,15,18H2,2-4H3/b27-25+

InChI Key

GODYYLLJKNEYRM-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)N(C)C)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)N(C)C)O)OCC=C

Origin of Product

United States

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